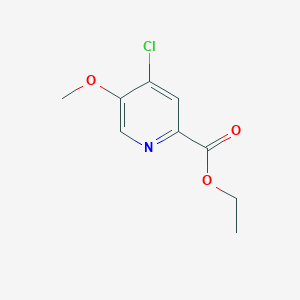

Ethyl 4-chloro-5-methoxypicolinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-chloro-5-methoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-3-14-9(12)7-4-6(10)8(13-2)5-11-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMIXSOCSGCHBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C(=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Profile of Ethyl 4 Chloro 5 Methoxypicolinate

Physicochemical Properties

The key identifying information and properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 40473-02-7 bldpharm.comchemicalbook.com |

| Molecular Formula | C₉H₁₀ClNO₃ |

| Molecular Weight | 215.63 g/mol nih.gov |

| Canonical SMILES | CCOC(=O)C1=NC=C(C(=C1)OC)Cl |

| IUPAC Name | ethyl 4-chloro-5-methoxypyridine-2-carboxylate |

This data is compiled from chemical databases and computational sources. nih.gov

Synthesis and Reactivity

While specific, detailed preparations of this compound are not extensively documented in readily available literature, its synthesis can be inferred from established methods for similar compounds. The synthesis of related chloro-methoxy picolinates often involves the chlorination of a pyridine precursor, followed by methoxylation and esterification steps. evitachem.com

A documented reaction involving this compound is its reductive dehalogenation to yield Ethyl 5-methoxypicolinate. This transformation highlights its utility as an intermediate for accessing other substituted picolinates. lookchem.com

A summary of this reported reaction is detailed below:

| Reactant | Reagents & Conditions | Product |

| This compound | Zinc dust, glacial acetic acid, stirred for 1 hour lookchem.com | Ethyl 5-methoxypicolinate |

This table summarizes a research finding on the reactivity of this compound. lookchem.com

This reactivity demonstrates the role of the chloro-substituent as a functional handle that can be selectively removed, providing a pathway to 4-unsubstituted picolinates which may be difficult to synthesize directly. This makes this compound a strategic intermediate in multi-step synthetic sequences.

Chemical Reactivity and Advanced Transformations of Ethyl 4 Chloro 5 Methoxypyridine 2 Carboxylate

Transition-Metal-Catalyzed Cross-Coupling Reactions

Sonogashira Coupling and Other C-C Cross-Coupling Applications

Ethyl 4-chloro-5-methoxypyridine-2-carboxylate is a valuable substrate for carbon-carbon (C-C) bond-forming reactions, which are fundamental in the synthesis of more complex molecules. The presence of a chlorine atom on the pyridine (B92270) ring allows for its participation in various palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming C-C bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.org The general reaction can be carried out under mild conditions, such as at room temperature, which has made it widely applicable in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.orglibretexts.org

While aryl iodides and bromides are more reactive and commonly used substrates, the coupling of aryl chlorides like Ethyl 4-chloro-5-methoxypicolinate is also feasible, though it may require more forcing conditions or specialized catalytic systems. wikipedia.orgresearchgate.net The reactivity order generally follows: I > Br > Cl. wikipedia.org For a successful Sonogashira coupling with this substrate, careful optimization of the catalyst, ligand, base, and solvent is crucial.

Interactive Table: Typical Conditions for Sonogashira Coupling

| Parameter | Condition | Purpose |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Provides the active Pd(0) species for the catalytic cycle. walisongo.ac.id |

| Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne for transmetalation. libretexts.org |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Acts as a solvent and neutralizes the hydrogen halide formed. |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants and reagents. |

| Temperature | Room Temperature to 100 °C | Reaction temperature is dependent on the reactivity of the halide. |

Other C-C Cross-Coupling Reactions

Beyond the Sonogashira reaction, the chloro-substituent on the pyridine ring enables participation in other significant C-C cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs the halopyridine with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. A similar compound, ethyl 6-chloro-4-methoxypicolinate, has been successfully used in a Suzuki reaction, indicating the viability of this transformation for this compound. researchgate.net

Heck Coupling: This reaction involves the coupling of the halopyridine with an alkene to form a substituted alkene, catalyzed by a palladium complex.

Negishi Coupling: This involves the reaction with an organozinc reagent, catalyzed by a palladium or nickel catalyst. mdpi.com

These cross-coupling reactions significantly enhance the synthetic utility of this compound, allowing for the introduction of a wide variety of alkyl, alkenyl, and aryl groups at the 4-position of the pyridine ring.

Palladium-Catalyzed Carbonylation Reactions of Halopyridines

Palladium-catalyzed carbonylation is a highly effective method for converting aryl and heteroaryl halides into various carbonyl-containing compounds, such as esters, amides, and ketones. mdpi.comnih.gov This process involves the reaction of the halide with carbon monoxide (CO) and a suitable nucleophile, catalyzed by a palladium complex. nih.govresearchgate.net

For Ethyl 4-chloro-5-methoxypyridine-2-carboxylate, the chlorine atom can be targeted in a carbonylation reaction. Although aryl chlorides are generally less reactive than bromides and iodides, specific ligands and reaction conditions have been developed to facilitate their carbonylation. nih.gov

Alkoxycarbonylation: By using an alcohol as the nucleophile, the chloro group can be replaced with an ester functionality. This reaction would transform this compound into a pyridine-2,4-dicarboxylate derivative.

Aminocarbonylation: When an amine is used as the nucleophile, a carboxamide group is introduced. mdpi.comnih.gov This provides a direct route to synthesizing amide derivatives from the halopyridine precursor.

Hydroxycarbonylation: Using water as the nucleophile leads to the formation of a carboxylic acid at the 4-position.

These reactions are valuable for introducing additional functionality onto the pyridine ring, further expanding the synthetic possibilities from the starting material.

Transformations of the Ester Functionality

The ethyl ester group at the 2-position of the pyridine ring is also amenable to a variety of chemical transformations.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-chloro-5-methoxypicolinic acid. This transformation is typically achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is generally irreversible and proceeds to completion. The resulting carboxylate salt can then be neutralized with acid to yield the free carboxylic acid. The hydrolysis of similar picolinate (B1231196) esters is a well-established reaction. evitachem.com

Transesterification: This reaction involves converting the ethyl ester into a different ester, for example, a methyl or benzyl (B1604629) ester. Transesterification is typically carried out by reacting the ethyl ester with an excess of another alcohol in the presence of an acid or base catalyst.

Reduction of the Ester to Alcohol or Aldehyde Derivatives

The ester group can be reduced to yield either a primary alcohol or an aldehyde.

Reduction to Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), are effective for the complete reduction of the ester to the corresponding primary alcohol, (4-chloro-5-methoxypyridin-2-yl)methanol. doubtnut.com The reduction of a similar picolinate ester, methyl 5-methoxypyridine-2-carboxylate, to its alcohol derivative using DIBAL-H has been reported. strath.ac.uk

Reduction to Aldehyde: Partial reduction of the ester to an aldehyde is more challenging as the aldehyde is typically more reactive than the starting ester. However, this transformation can often be achieved by using a less reactive hydride reagent, such as DIBAL-H, at low temperatures and with careful control of the stoichiometry.

Amidation Reactions for Carboxamide Synthesis

The synthesis of carboxamides from the ethyl ester is a common and important transformation. This can be achieved through a few different routes:

Direct Aminolysis: While possible, the direct reaction of the ester with an amine to form an amide often requires high temperatures and may not be efficient for all substrates.

Two-Step Procedure: A more general and widely used method involves a two-step process. First, the ester is hydrolyzed to the carboxylic acid as described in section 3.3.1. The resulting carboxylic acid is then coupled with a primary or secondary amine using a standard coupling agent to form the desired amide bond.

Interactive Table: Common Coupling Agents for Amide Synthesis

| Coupling Agent | Abbreviation | Activating Species |

|---|---|---|

| Dicyclohexylcarbodiimide | DCC | O-acylisourea |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | O-acylisourea |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Acyl-phosphonium salt |

Electrophilic and Radical Reactions on the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system, which generally makes it less susceptible to electrophilic aromatic substitution compared to benzene. The nitrogen atom deactivates the ring towards electrophiles. However, the substituents on the ring in this compound significantly influence its reactivity.

Electrophilic Reactions: The 5-methoxy group is an electron-donating group, which activates the pyridine ring towards electrophilic attack, partially counteracting the deactivating effect of the ring nitrogen and the chloro and ester groups. The directing effects of the existing substituents would need to be considered for any potential electrophilic substitution reactions. Studies on substituted pyridines have shown that substituent effects can be correlated with reactivity in electrophilic reactions.

Radical Reactions: While less common than electrophilic or nucleophilic substitutions on pyridine rings, radical reactions can occur under specific conditions. For instance, radical-mediated C-H functionalization or coupling reactions could potentially be applied, although specific examples for this particular molecule are not widely reported. The general mechanisms often involve radical chain processes initiated by a radical initiator. strath.ac.uk

Chemo- and Regioselective Control in Multi-Functionalized Pyridine Systems

The strategic functionalization of polysubstituted pyridine rings is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with diverse applications. Ethyl 4-chloro-5-methoxypyridine-2-carboxylate serves as a key exemplar of a multi-functionalized pyridine system, presenting a fascinating challenge in chemo- and regioselective control. The inherent reactivity of its distinct functional groups—the chloro, methoxy (B1213986), and ethyl carboxylate substituents—necessitates a nuanced approach to its chemical transformations.

The chlorine atom at the C4 position, the methoxy group at C5, and the ester at C2 each impart unique electronic and steric influences on the pyridine core. The interplay of these substituents governs the preferred sites of reaction, allowing for selective modifications under specific conditions. For instance, the electron-withdrawing nature of the chlorine and the ester group can activate the pyridine ring towards certain nucleophilic attacks, while the methoxy group can direct electrophilic substitutions.

Research into closely related 5-chloro-3-methoxypyridine systems has shed light on the factors governing regioselectivity in amination reactions. Studies have shown that reactions with various amines can lead to the formation of either 4-aminated or 5-aminated products, depending on the nature of the amine and the reaction conditions. clockss.org For example, while many amines exclusively yield 5-aminated products, the use of lithium diisopropylamide (LDA) or n-butylamine can favor the formation of the 4-aminated isomer. clockss.org This highlights the delicate balance of electronic and steric effects that can be manipulated to achieve a desired regiochemical outcome.

Furthermore, patents detailing the reactions of analogous compounds, such as methyl 3-chloro-5-methoxypyridine-2-carboxylate N-oxide, provide valuable insights into the functionalization of this scaffold. google.com These documents describe procedures for nitration and the preparation of 4-amino derivatives, demonstrating the feasibility of selective transformations at specific positions of the pyridine ring. google.com The conversion of the 4-chloro group to a 4-amino group, for example, is a common and synthetically useful transformation.

The following tables summarize key research findings on the selective transformations of pyridine systems closely related to Ethyl 4-chloro-5-methoxypyridine-2-carboxylate, illustrating the principles of chemo- and regioselective control.

Table 1: Regioselective Amination of 5-Chloro-3-methoxypyridine

| Amine | Reaction Conditions | Major Product | Reference |

| Various Amines | - | 5-Aminated Product | clockss.org |

| Lithium diisopropylamide (LDA) | - | 4-Aminated Product | clockss.org |

| n-Butylamine | - | 4-Aminated Product | clockss.org |

Table 2: Functionalization of a Methyl 3-chloro-5-methoxypyridine-2-carboxylate Analog

| Reagents | Reaction Type | Product | Reference |

| 30% Oleum / Fuming HNO₃ | Nitration | Nitrated pyridine derivative | google.com |

| Amine | Nucleophilic Substitution | 4-Amino analog | google.com |

These examples underscore the sophisticated level of control that can be achieved in the chemical manipulation of multi-functionalized pyridines. By carefully selecting reagents and reaction conditions, chemists can selectively target specific positions on the pyridine ring, paving the way for the efficient synthesis of a wide array of complex and valuable molecules.

Mechanistic Investigations and Computational Chemistry Studies

Elucidation of Reaction Mechanisms for Functionalization

The reactivity of ethyl 4-chloro-5-methoxypicolinate is largely dictated by the electron-deficient nature of the pyridine (B92270) ring, further influenced by the presence of the chloro, methoxy (B1213986), and ethyl carboxylate substituents. These features make the 4-position susceptible to nucleophilic attack and enable palladium-catalyzed cross-coupling reactions.

Stepwise Pathways in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of halo-pyridines. The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence involving a discrete, non-aromatic Meisenheimer intermediate. researchgate.netmasterorganicchemistry.comlibretexts.org In the case of this compound, the first step involves the attack of a nucleophile at the carbon atom bearing the chlorine. This leads to the formation of a negatively charged intermediate, where the aromaticity of the pyridine ring is temporarily disrupted. masterorganicchemistry.com The stability of this Meisenheimer complex is a key factor in the reaction's feasibility and is influenced by the substituents on the ring. Electron-withdrawing groups, such as the ester and the nitrogen atom in the pyridine ring itself, help to stabilize the negative charge through resonance. masterorganicchemistry.com

The reaction can be generalized as follows:

Step 1 (Addition): Formation of the Meisenheimer complex.

Step 2 (Elimination): Departure of the leaving group (chloride ion) to restore aromaticity.

Recent studies on similar systems suggest that the SNAr mechanism can exist on a continuum between a stepwise pathway, involving a stable Meisenheimer intermediate, and a concerted pathway where bond formation and bond-breaking occur in a single transition state. mdpi.com The exact nature of the pathway for this compound would depend on the specific nucleophile and reaction conditions. For instance, in the fluorination of a similar 5-chloropicolinate substrate, the reaction proceeds via an SNAr mechanism, though the detailed intermediates were not isolated. mdpi.com

Role of Catalysts and Ligands in Cross-Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.comlibretexts.org

The catalytic cycle can be summarized as:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

Transmetalation: The organic group from an organoboron reagent is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

The choice of catalyst and ligands is critical for the efficiency of the cross-coupling reaction. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium catalyst and modulate its reactivity. mdpi.com For instance, in the Suzuki cross-coupling of a related compound, ethyl 6-chloro-4-methoxypicolinate, with a vinylboroxane, Pd(PPh₃)₄ was used as the catalyst. researchgate.net The specific ligands can influence the rate of each step in the catalytic cycle and can be tailored to the specific substrates.

Rate-Determining Steps and Kinetic Analysis

Kinetic studies are essential for determining the RDS and understanding the reaction mechanism in detail. Such studies for reactions involving this compound are not widely reported in the literature. However, kinetic analysis of similar systems, like the Suzuki-Miyaura coupling of other aryl halides, has been performed to elucidate the reaction order with respect to each reactant and to determine the activation energy. nih.gov

Table 1: General Kinetic Parameters in Related Functionalization Reactions

| Reaction Type | Typical Rate-Determining Step | Influencing Factors |

|---|---|---|

| Nucleophilic Aromatic Substitution | Formation of Meisenheimer Complex | Nucleophile strength, leaving group ability, solvent polarity |

| Suzuki-Miyaura Cross-Coupling | Oxidative Addition or Transmetalation | Catalyst, ligand, base, solvent, nature of halide and boronic acid |

Computational Modeling and Quantum Chemical Calculations

Computational chemistry provides powerful tools to investigate reaction mechanisms, predict reactivity, and analyze molecular properties at an atomic level.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. DFT calculations can be employed to determine the geometries of reactants, transition states, and products, as well as their relative energies. This information allows for the mapping of the potential energy surface of a reaction and the identification of the most likely reaction pathway.

While specific DFT studies on this compound are scarce, DFT has been used to investigate the reactivity of related pyridine derivatives. For example, DFT calculations have been used to rationalize the regioselectivity of functionalization on different positions of the pyridine ring. researchgate.net Such studies can provide insights into the electronic properties of this compound, such as the charge distribution and the energies of the frontier molecular orbitals (HOMO and LUMO), which are key indicators of its reactivity towards electrophiles and nucleophiles.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations can provide detailed information about the conformational flexibility of molecules and their interactions with other molecules, such as solvents or reactants.

Table 2: Application of Computational Methods to Pyridine Derivatives

| Computational Method | Information Obtained | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Transition state geometries and energies, reaction pathways, electronic properties (HOMO/LUMO) | Prediction of reactivity and regioselectivity in functionalization reactions. |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects, intermolecular interactions | Understanding the dynamic behavior and interactions with reactants and catalysts. |

Prediction of Reaction Pathways and Transition States

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for predicting the most likely pathways for chemical reactions, as well as the geometries and energies of the transition states involved. researchgate.netchemrxiv.org For this compound, the most probable reaction pathway at the pyridine ring is nucleophilic aromatic substitution (SNAr). This is due to the presence of the electron-withdrawing nitrogen atom in the aromatic ring and the chloro substituent, which can act as a leaving group.

The generally accepted mechanism for SNAr on chloropyridines is a two-step addition-elimination process. vaia.comabertay.ac.uklibretexts.org In the first step, a nucleophile attacks the carbon atom bearing the chlorine atom. This leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. vaia.com In this intermediate, the aromaticity of the pyridine ring is temporarily broken. The negative charge is delocalized across the more electronegative atoms of the ring and any electron-withdrawing substituents. The second step involves the departure of the chloride ion, which restores the aromaticity of the pyridine ring and yields the substituted product.

For this compound, the presence of the ethyl ester group at the 2-position and the methoxy group at the 5-position will influence the stability of the Meisenheimer intermediate and the transition state leading to it. The reaction can be generalized as follows:

Predicted Reaction Pathway for Nucleophilic Aromatic Substitution:

Step 1 (Addition): A nucleophile (Nu-) attacks the C4 position of the pyridine ring, leading to the formation of a tetrahedral Meisenheimer intermediate.

Step 2 (Elimination): The chloride ion (Cl-) is eliminated, and the aromaticity of the pyridine ring is restored, forming the 4-substituted product.

Computational models can also explore alternative, albeit less likely, reaction pathways. For instance, in some cases, nucleophilic substitution on heterocyclic rings can proceed through a concerted mechanism where bond formation and bond breaking occur in a single step, without the formation of a stable intermediate. nih.gov However, for activated halopyridines, the stepwise addition-elimination mechanism is generally favored.

Steric and Electronic Effects on Reactivity

The reactivity of this compound is a direct consequence of the steric and electronic effects exerted by its three substituents: the chloro group, the methoxy group, and the ethyl ester group.

Electronic Effects:

The electronic nature of the substituents plays a crucial role in the susceptibility of the pyridine ring to nucleophilic attack.

Chloro Group: The chlorine atom at the 4-position is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-Cl bond, making the carbon atom electron-deficient and thus a prime target for nucleophiles. While halogens also have a weak electron-donating resonance effect (+R) due to their lone pairs, the inductive effect is generally dominant for chlorine in this context.

Ethyl Ester Group: The ethyl picolinate (B1231196) moiety at the 2-position is a strong electron-withdrawing group, primarily through its resonance effect (-R) and also through an inductive effect (-I). This group significantly deactivates the pyridine ring towards electrophilic attack but activates it towards nucleophilic attack by helping to stabilize the negative charge of the Meisenheimer intermediate.

The combined electronic influence of the chloro and ethyl ester groups makes the pyridine ring of this compound electron-deficient and thus highly susceptible to nucleophilic aromatic substitution at the 4-position.

Steric Effects:

Steric hindrance can also influence the rate and regioselectivity of reactions.

The ethyl ester group at the 2-position and the methoxy group at the 5-position are relatively bulky. However, since the nucleophilic attack is predicted to occur at the 4-position, the steric hindrance from the 2- and 5-substituents is not expected to be a major impediment for many nucleophiles. The approach of a nucleophile to the C4 carbon is relatively unhindered.

The interplay of these electronic and steric factors can be summarized in the following table:

| Substituent | Position | Electronic Effect | Steric Effect on C4 Attack |

| Ethyl Ester | 2 | Strong electron-withdrawing (-R, -I) | Moderate |

| Chloro | 4 | Strong electron-withdrawing (-I) | N/A (Leaving Group) |

| Methoxy | 5 | Electron-donating by resonance (+R), electron-withdrawing by induction (-I) | Minor |

Advanced Spectroscopic and Structural Elucidation Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. researchgate.net It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. numberanalytics.commst.edu

Comprehensive Structural Assignment via 1D and 2D NMR (¹H, ¹³C, NOESY, COSY, HSQC, HMBC)

The complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals for Ethyl 4-chloro-5-methoxypicolinate requires a suite of one-dimensional and two-dimensional NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, distinct signals are expected for the two aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) protons, and the methylene (B1212753) and methyl protons of the ethyl ester group.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. google.com For this molecule, nine distinct carbon signals are anticipated: five for the pyridine ring (including the carboxyl carbon), one for the methoxy group, and two for the ethyl group.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound: Specific experimental values for this compound are not widely published, but shifts can be predicted based on known values for similar substituted picolinates and general substituent effects.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification |

| H-3 | ~8.1-8.3 | ~140-145 | Proton adjacent to nitrogen and deshielded by the ester group. |

| H-6 | ~8.5-8.7 | ~150-155 | Proton adjacent to nitrogen, influenced by both chloro and methoxy groups. |

| -OCH₃ | ~3.9-4.1 | ~56-58 | Typical range for an aryl methoxy group. |

| -OCH₂CH₃ | ~4.3-4.5 (quartet) | ~61-63 | Methylene group of the ethyl ester, adjacent to the carbonyl. |

| -OCH₂CH₃ | ~1.3-1.5 (triplet) | ~14-15 | Methyl group of the ethyl ester. |

| C-2 (C=O) | - | ~164-166 | Carbonyl carbon of the ester. |

| C-4 (C-Cl) | - | ~148-152 | Carbon bearing the chloro substituent. |

| C-5 (C-OCH₃) | - | ~155-160 | Carbon bearing the methoxy substituent. |

2D NMR: To confirm these assignments and establish connectivity, 2D NMR experiments are essential. emerypharma.comlibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a key correlation would be observed between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group. No correlations would be expected for the aromatic or methoxy singlets.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. numberanalytics.com It would definitively link the proton signals of the ethyl and methoxy groups to their corresponding carbon signals, as well as assigning the aromatic protons to their respective carbons on the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. numberanalytics.com It is crucial for piecing together the molecular framework. Key HMBC correlations would include:

The methoxy protons (-OCH₃) to the C-5 carbon.

The aromatic proton at H-6 to C-2 (carbonyl), C-4, and C-5.

The methylene protons (-OCH₂-) of the ethyl group to the C-2 carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. numberanalytics.com A key NOESY correlation would be expected between the methoxy protons and the aromatic proton at H-6, confirming their spatial proximity on the pyridine ring. Another might be seen between the H-3 proton and the methylene protons of the ethyl ester.

Elucidation of Reaction Intermediates and Product Mixtures

NMR spectroscopy is a powerful, non-destructive technique for monitoring reaction progress and identifying transient intermediates or components in a product mixture. researchgate.netnumberanalytics.com In the synthesis of picolinates, starting materials, intermediates, and final products can be quantified in a single sample. For instance, in a reaction to synthesize this compound, ¹H NMR could be used to monitor the disappearance of starting material signals and the appearance of product signals in real-time. This is particularly useful for optimizing reaction conditions like temperature, time, and catalyst loading. acs.org If side-reactions occur, such as incomplete chlorination or hydrolysis of the ester, the resulting impurities would generate distinct sets of signals, allowing for their identification and quantification in the crude product mixture.

Conformational Analysis and Dynamic Processes

Even in seemingly rigid aromatic systems, dynamic processes such as restricted rotation around single bonds can occur. numberanalytics.com For this compound, rotation around the C5-OCH₃ bond and the C2-C(O)O bond may have energy barriers that could, in principle, be studied by variable-temperature NMR.

Studies on other substituted pyridines have shown that substituents can significantly influence the conformational preferences of the molecule. colostate.eduacs.orgrug.nl The rotation of the ethyl ester group relative to the pyridine ring could lead to different stable conformers. The energy barriers for these rotational processes can be determined by analyzing changes in the NMR line shapes at different temperatures. Furthermore, the interaction between the lone pair electrons on the pyridine nitrogen and adjacent substituent hydrogen atoms can stabilize certain conformations, a phenomenon that could be investigated using a combination of NMR experiments and computational modeling. colostate.edu

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the precise molecular weight of a compound and, from that, its elemental formula. It is often used in conjunction with NMR to provide definitive structural proof. researchgate.net

Precise Mass Determination and Elemental Composition Analysis

HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula. For this compound, the neutral chemical formula is C₉H₁₀ClNO₃. nih.gov

Using electrospray ionization (ESI), the compound would typically be observed as the protonated molecule, [M+H]⁺.

HRMS Data for this compound:

| Ion | Formula | Calculated Exact Mass (Da) | Observed Mass (Da) |

| [M+H]⁺ | C₉H₁₁ClNO₃⁺ | 216.0422 | Hypothetical experimental value would be very close to calculated |

The presence of a chlorine atom would also be evident from the isotopic pattern. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the mass spectrum would show two major peaks for the molecular ion cluster: one for the ion containing ³⁵Cl ([M+H]⁺) and another, approximately one-third the intensity, two mass units higher for the ion containing ³⁷Cl ([M+2+H]⁺). This isotopic signature provides strong evidence for the presence of a single chlorine atom in the molecule. rsc.org

Research Applications As Advanced Synthetic Intermediates

Construction of Complex Pyridine-Based Heterocycles

The scaffold of Ethyl 4-chloro-5-methoxypicolinate is a key starting point for synthesizing more intricate pyridine-based heterocycles. The chloro and ester functionalities serve as handles for cyclization and annulation reactions, enabling the fusion of additional rings onto the pyridine (B92270) core.

Annulation reactions, which involve the formation of a new ring onto an existing one, are a cornerstone of heterocyclic synthesis. The functional groups on this compound make it an excellent substrate for such transformations. For instance, the chlorine atom at the 4-position can be displaced by a nucleophile that contains a second reactive site, leading to an intramolecular cyclization to form a new fused ring. Similarly, the ester group can be transformed into other functionalities that can participate in ring-closing reactions. A common strategy involves the reaction of ortho-halogenated pyridine derivatives that contain activated methylene (B1212753) groups with various reagents to build fused systems. abertay.ac.uk These types of base-catalyzed ring closure reactions are fundamental in creating bicyclic heterocyclic structures. rsc.org

The utility of functionalized pyridines as precursors for fused heterocyclic systems is well-documented, and this compound is a prime candidate for these synthetic routes. nih.govorganic-chemistry.orgekb.egjuniperpublishers.com

Imidazopyridines: These structures, which are structural analogs of purines, are of significant interest in medicinal chemistry. nih.gov A patent describes a synthetic pathway where a related substituted picolinate (B1231196), Ethyl 5-chloro-6-((1,3-dioxoisoindolin-2-yl)methyl)-4-methoxypicolinate, is used to construct the imidazo[1,5-a]pyridine (B1214698) skeleton. google.com This demonstrates how the chloro- and methoxy-substituted pyridine core can be elaborated into this important fused heterocyclic system. The synthesis involves transforming the picolinate into an aminomethylpyridine derivative, which then undergoes cyclization to form the fused imidazole (B134444) ring. google.com

Thienopyridines: This class of compounds has applications in various fields, including materials science and pharmaceuticals. koreascience.kr The synthesis of thienopyridines often starts from ortho-dihalopyridines or other appropriately functionalized pyridines. abertay.ac.ukresearchgate.net A general and efficient method involves a Sonogashira coupling of a dihalopyridine with an alkyne, followed by cyclization with a sulfur source like sodium sulfide (B99878) (Na₂S) to form the thiophene (B33073) ring. researchgate.net Another approach is the cyclization of ortho-halogenated pyridines that bear an activated methylene group with reagents such as carbon disulfide. abertay.ac.uk For example, the direct cyclization of an enamine derived from a substituted pyridine can yield an ethyl thieno[2,3-b]pyridine-5-carboxylate derivative. abertay.ac.uk These established methods highlight the potential of this compound to serve as a precursor for various thienopyridine isomers.

Pyrrolopyridines (Azaindoles): Pyrrolopyridines are another important class of heterocycles found in many biologically active compounds. juniperpublishers.com Synthetic strategies towards these scaffolds often involve the construction of the pyrrole (B145914) ring onto a pre-existing pyridine. organic-chemistry.org For example, the reaction of a substituted 2-aminopyrrole with 2-arylidenemalononitriles can afford pyrrolo[2,3-b]pyridines in high yield. juniperpublishers.com Given the reactive sites on this compound, it could be chemically modified to install the necessary functionalities to participate in pyrrole ring formation, such as those seen in the Paal-Knorr pyrrole synthesis or other cyclization strategies. organic-chemistry.org

Strategies for Late-Stage Functionalization of Pyridine Cores

Late-stage functionalization (LSF) is a powerful strategy in modern chemistry that allows for the diversification of complex molecules at a late point in their synthesis, which is particularly valuable in drug discovery. ethz.chnih.govrsc.org This approach avoids the need for a complete de novo synthesis for each new analog, enabling rapid exploration of structure-activity relationships (SAR). nih.govrsc.org

This compound is an ideal scaffold for LSF due to its inherent functionalities. The chlorine atom at the C-4 position is a particularly versatile handle for a wide range of metal-catalyzed cross-coupling reactions. This allows for the introduction of various substituents, including alkyl, aryl, and heteroaryl groups, as well as other functional groups through reactions like amination and cyanation. The ester and methoxy (B1213986) groups can also be modified, providing additional points for diversification.

| Reaction Type | Reagent/Catalyst Example | Potential Product Structure | Reference Principle |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 4-Aryl-5-methoxypicolinate | researchgate.netmpg.de |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | 4-Amino-5-methoxypicolinate | nih.gov |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 4-Alkynyl-5-methoxypicolinate | researchgate.net |

| Ester Hydrolysis | LiOH or NaOH | 4-Chloro-5-methoxypicolinic acid | google.com |

| Ester Reduction | LiAlH₄ or DIBAL-H | (4-Chloro-5-methoxypyridin-2-yl)methanol | google.com |

| Demethylation | BBr₃ or HBr | Ethyl 4-chloro-5-hydroxypicolinate | General Method |

Preparation of Libraries of Functionalized Pyridine Derivatives for Academic Screening Initiatives

The amenability of this compound to various LSF strategies makes it a valuable starting material for creating libraries of functionalized pyridine derivatives. ethz.ch By systematically applying different coupling partners in reactions like the Suzuki or Buchwald-Hartwig aminations, a large number of analogs can be generated rapidly from a common intermediate. rsc.org These compound libraries are essential tools for academic screening initiatives and high-throughput screening (HTS) in drug discovery. They allow researchers to explore a wide chemical space to identify molecules with desired biological activities, such as enzyme inhibitors or receptor modulators. The ability to generate numerous structurally diverse compounds from a single, readily available scaffold like this compound accelerates the hit-to-lead optimization process in medicinal chemistry. ethz.chrsc.org

Utility in Divergent Synthetic Pathways to Access Diverse Chemical Space

A divergent synthetic strategy uses a common intermediate to create a wide range of structurally distinct products. This compound is an excellent example of a building block suited for such pathways. The orthogonal reactivity of its functional groups allows for selective, stepwise modifications.

For example, a synthetic sequence could begin with a cross-coupling reaction at the chloro position. The resulting product could then undergo hydrolysis of the ester to the carboxylic acid, which could then be converted to an amide. Alternatively, the initial product could be subjected to annulation reactions to build a fused ring system like a thienopyridine. By choosing different reaction sequences and reagents, a chemist can access a diverse array of chemical scaffolds, all originating from the same starting material. This synthetic flexibility is crucial for exploring chemical space and developing novel compounds.

Contribution to the Development of Novel Molecular Architectures and Scaffolds

The combination of its utility in forming complex fused heterocycles and its suitability for late-stage functionalization means that this compound contributes significantly to the development of novel molecular architectures. Chemists can use this compound not only to synthesize known classes of heterocycles like thieno- or imidazopyridines but also to design and create entirely new scaffolds. google.com By combining annulation strategies with subsequent functionalization, previously inaccessible molecular frameworks can be constructed. These new architectures can serve as the basis for the next generation of pharmaceuticals, agrochemicals, and materials, providing unique three-dimensional structures for interaction with biological targets or for new material properties.

Emerging Trends and Future Research Perspectives

Sustainable and Green Chemistry Approaches in Pyridine (B92270) Synthesis

The principles of green chemistry, which promote the reduction of waste, use of safer chemicals, and energy efficiency, are increasingly influencing the design of synthetic routes for complex molecules like Ethyl 4-chloro-5-methoxypicolinate. acs.orgresearchgate.net

Electrochemical Methodologies for Halogenation and Functionalization

Electrosynthesis is emerging as a powerful and sustainable alternative to traditional chemical oxidation and reduction reactions. By using electricity as a traceless reagent, it often circumvents the need for harsh oxidants or catalysts. acs.orgnih.gov This is particularly relevant for the introduction of the chloro-substituent onto the pyridine ring.

Recent research has demonstrated the feasibility of electrochemical C-H halogenation on pyridine rings under mild conditions. researchgate.net For instance, directing-group strategies have been employed to achieve regioselective meta-bromination of pyridine derivatives using inexpensive bromine salts at room temperature, avoiding the use of corrosive reagents. acs.orgnih.gov A similar strategy could be envisioned for the targeted chlorination step in the synthesis of this compound. Electrochemical methods have also been developed for the functionalization of various N-heterocycles, including the C5 bromination of 8-aminoquinoline (B160924) amides and C-H iodination of pyridine N-oxides, showcasing the versatility of this green technology. bohrium.comrsc.org

| Electrochemical Method | Substrate Type | Key Features | Potential Relevance | Reference(s) |

| Directing Group-Enabled meta-Bromination | Pyridine Derivatives | Uses inexpensive bromine salts; mild conditions; no external oxidants. | Could be adapted for regioselective chlorination of a pyridine precursor. | acs.orgnih.gov |

| Oxidative C5 Halogenation | 8-Aminoquinoline Amides | Employs Cu(OAc)2 as a catalyst and NH4Br as both reagent and electrolyte. | Demonstrates selective halogenation of a fused pyridine system. | rsc.org |

| Amidation/C-H Halogenation Cascade | N-Aryl Amides | Atom-economical cascade reaction; environmentally benign. | A potential strategy for integrating C-H activation and functionalization. | researchgate.net |

| C-H Iodination | Pyridine N-Oxides | Pd(OAc)2-facilitated; uses I2 as the iodine source. | Highlights electrochemical functionalization of activated pyridines. | rsc.org |

Solvent-Free and Atom-Economical Transformations

Solvent-free and atom-economical reactions are cornerstones of green chemistry, minimizing waste at its source. acs.org Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.org

The synthesis of polysubstituted pyridines is increasingly being achieved through multicomponent reactions that are both highly atom-economical and can sometimes be performed without a solvent. nih.govacs.org For example, one-pot, three-component syntheses of highly substituted bicyclic pyridines have been achieved under solvent- and catalyst-free conditions. rsc.org Similarly, Zn(II)-catalyzed solvent-free methods have been reported for creating trisubstituted pyridines from alcohols. bohrium.com Microwave-assisted solvent-free synthesis has also proven effective for preparing substituted pyridines. benthamdirect.com These approaches, which maximize the incorporation of starting materials into the final structure, represent a significant advancement over classical, often wasteful, condensation reactions. Applying such principles to the assembly of the core structure of this compound could drastically reduce its environmental footprint.

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including superior heat transfer, enhanced safety for hazardous reactions, and straightforward scalability. thieme-connect.comd-nb.info This technology is particularly well-suited for the industrial production of fine chemicals like this compound.

The synthesis of pyridine derivatives has been successfully translated to continuous flow systems. Methods for the N-oxidation of pyridines using a packed-bed microreactor have shown high efficiency and stability over hundreds of hours of continuous operation. organic-chemistry.org One-step syntheses of pyridines and dihydropyridines have been developed in continuous flow microwave reactors, allowing for rapid production without the isolation of intermediates. beilstein-journals.orgbeilstein-journals.org Furthermore, flow reactors enable the use of extreme temperatures and pressures that are often inaccessible in batch mode, which can overcome activation barriers for challenging reactions, such as the uncatalyzed nucleophilic aromatic substitution (SNAr) on chloropyridines. researchgate.net Telescoped procedures involving metalation, zincation, and cross-coupling have been efficiently performed in flow to create functionalized biaryls from fluoropyridines, demonstrating the power of this technology for complex multi-step syntheses. nih.govbeilstein-journals.org

| Process | Traditional Batch Method | Flow Chemistry Advantage | Reference(s) |

| Pyridine N-Oxidation | Exothermic, potential for thermal runaway, challenging solid catalyst removal. | Excellent thermal control, improved safety, easier catalyst handling (packed-bed). | thieme-connect.comorganic-chemistry.org |

| Bohlmann–Rahtz Pyridine Synthesis | Requires isolation of intermediates, longer reaction times. | One-step process without isolation, rapid synthesis via microwave flow reactor. | beilstein-journals.orgbeilstein-journals.org |

| Nucleophilic Aromatic Substitution | Harsh conditions, long reaction times, or requirement for metal catalysts. | Access to higher temperatures safely, enabling uncatalyzed reactions with short residence times. | researchgate.net |

| Multi-step Cross-Coupling | Multiple unit operations, accumulation of hazardous intermediates. | Telescoped reactions in a single continuous line, precise control over unstable intermediates. | nih.govbeilstein-journals.org |

Chemo- and Regioselective Synthesis Challenges and Innovative Solutions

Achieving the correct substitution pattern on the pyridine ring—with chloro, methoxy (B1213986), and ester groups at the 4, 5, and 2-positions, respectively—is a significant challenge. The intrinsic electronic properties of the pyridine ring often direct reactions to the 2-, 4-, and 6-positions, making meta-functionalization (at the 3- and 5-positions) particularly difficult. snnu.edu.cnslideshare.net

Modern synthetic chemistry has developed innovative solutions to these regioselectivity challenges. Strategies for meta-C–H functionalization often involve the use of pre-installed directing groups or temporary dearomatization of the pyridine ring to alter its innate reactivity. snnu.edu.cnnih.gov For C4-functionalization, the development of novel blocking groups has enabled exquisite control in Minisci-type reactions. nih.gov The controlled, stepwise introduction of substituents via sequential cross-coupling reactions is another powerful strategy. nih.gov This relies on the differential reactivity of various leaving groups (e.g., -Br vs. -Cl vs. -OSO2F), allowing for programmed functionalization of the pyridine core. nih.gov Another advanced approach involves the generation of highly reactive pyridyne intermediates, which can undergo regioselective difunctionalization to build complex substitution patterns. chemistryviews.org

Integration with Automation and High-Throughput Experimentation in Discovery Science

High-Throughput Experimentation (HTE) utilizes miniaturization and parallel processing to rapidly screen a large number of reaction conditions, catalysts, and substrates. youtube.com When integrated with automation and robotics, HTE can dramatically accelerate the discovery and optimization of synthetic routes. researchgate.net

For a target like this compound, HTE could be used to rapidly identify the optimal catalyst, solvent, base, and temperature for a key cross-coupling or C-H functionalization step from a vast array of possibilities. rsc.orgacs.org This data-rich approach not only shortens development timelines but also provides a deeper understanding of the reaction landscape. youtube.com The integration of automated flow synthesis systems with real-time analysis allows for rapid optimization and the creation of libraries of derivatives for structure-activity relationship (SAR) studies. researchgate.netrsc.org For example, HTE workflows have been successfully applied to optimize the copper-mediated radiofluorination of pharmaceutically relevant pyridine-containing boronate esters, demonstrating the power of this approach in complex chemical systems. nih.gov

Exploration of Unconventional Reactivity and Novel Catalytic Systems

Future breakthroughs in the synthesis of complex pyridines will likely come from the exploration of unconventional reactivity and the development of novel catalytic systems. Research is moving beyond traditional palladium catalysts to explore new transition metals and catalyst designs. numberanalytics.com

For instance, air-stable Cobalt(I) complexes have been developed for the [2+2+2] cycloaddition of alkynes and nitriles, providing an efficient, atom-economic route to functionalized pyridines. rsc.org Heterogeneous catalysts, such as those based on zeolites or magnetically separable nanoparticles, are also gaining traction. numberanalytics.comijcce.ac.ir These offer significant advantages in terms of catalyst recovery and recycling, contributing to more sustainable processes. ijcce.ac.ir The study of unconventional reactivity, such as using alkyllithium clusters to direct the regioselectivity of pyridine alkylation or harnessing reactive pyridyne intermediates, opens up new synthetic pathways that bypass the limitations of classical methods. chemistryviews.orgacs.org These cutting-edge approaches will be instrumental in developing the next generation of synthetic routes for molecules like this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-chloro-5-methoxypicolinate, and how can purity be optimized?

- Methodology : Common methods include esterification of the corresponding carboxylic acid with ethanol under acid catalysis, followed by chlorination at the 4-position using reagents like POCl₃ or SOCl₂. Purification typically involves recrystallization (e.g., from ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients). Purity can be verified via HPLC (≥95% purity threshold) and NMR to confirm absence of unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify methoxy (-OCH₃), ester (-COOEt), and aromatic protons. Chlorine’s electron-withdrawing effect shifts adjacent protons downfield.

- LC-MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- FT-IR : Ester carbonyl (C=O stretch ~1700 cm⁻¹) and C-Cl (550–850 cm⁻¹).

- Elemental Analysis : Validate stoichiometric ratios of C, H, N, and Cl .

Q. How should researchers design experiments to assess solubility and stability in various solvents?

- Methodology : Conduct solubility tests in polar (water, DMSO), semi-polar (EtOAc), and non-polar solvents (hexane) at 25°C and 60°C. Monitor stability via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC quantification. Use kinetic modeling (Arrhenius equation) to predict shelf-life .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of chlorination in this compound synthesis?

- Methodology :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Computational Modeling (DFT) : Calculate activation energies for chlorination at competing positions (e.g., 4- vs. 6-position).

- Trapping Intermediates : Use low-temperature NMR to detect reactive intermediates like chloronium ions .

Q. What strategies resolve contradictions in catalytic cross-coupling reactions involving this compound?

- Methodology :

- Design of Experiments (DOE) : Use factorial design to test variables (catalyst loading, temperature, ligand type).

- Statistical Analysis : Apply ANOVA to identify significant factors causing yield discrepancies.

- Control Experiments : Rule out side reactions (e.g., ester hydrolysis) by monitoring pH and intermediate stability .

Q. How can researchers validate the compound’s role as a ligand in coordination chemistry?

- Methodology :

- X-ray Crystallography : Resolve metal-ligand complexes to confirm binding modes.

- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer bands.

- Cyclic Voltammetry : Assess redox behavior of metal complexes in solution .

Data Analysis and Presentation Guidelines

Table 1 : Key Stability Parameters for this compound

| Condition | Degradation Rate (k, day⁻¹) | Half-Life (Days) | Analytical Method |

|---|---|---|---|

| 25°C, dry | 0.0021 | 330 | HPLC (254 nm) |

| 40°C, 75% RH | 0.015 | 46 | LC-MS |

| Light exposure | 0.0087 | 80 | NMR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.